Norbuprenorphine-d3
Overview
Description
Norbuprenorphine-d3 is a deuterated analog of norbuprenorphine, which is a primary active metabolite of buprenorphine. Buprenorphine is a semi-synthetic opioid derived from thebaine, used primarily for pain management and opioid addiction treatment. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify norbuprenorphine levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine-d3 involves the deuteration of norbuprenorphineThe synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and mass spectrometry is common to verify the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Norbuprenorphine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbuprenorphine-N-oxide, while reduction may yield a fully hydrogenated form of norbuprenorphine .
Scientific Research Applications
Norbuprenorphine-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of norbuprenorphine in various samples.
Biology: Used in studies to understand the metabolism and pharmacokinetics of buprenorphine and its metabolites.
Medicine: Used in clinical toxicology and forensic analysis to monitor buprenorphine use and detect its metabolites in biological samples.
Industry: Used in the development and validation of analytical methods for drug testing and monitoring
Mechanism of Action
Norbuprenorphine-d3, like norbuprenorphine, acts primarily on opioid receptors. It is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its analgesic effects and its use in opioid addiction treatment. The incorporation of deuterium does not significantly alter the mechanism of action but provides a stable isotope for analytical purposes .
Comparison with Similar Compounds
Buprenorphine: The parent compound from which norbuprenorphine is derived.
Norbuprenorphine: The non-deuterated analog of norbuprenorphine-d3.
Buprenorphine-3-glucuronide: A metabolite of buprenorphine with similar pharmacological properties.
Norbuprenorphine-3-glucuronide: Another metabolite of buprenorphine with distinct pharmacological effects
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This incorporation enhances the accuracy and precision of analytical measurements by providing a stable isotope that can be easily distinguished from the non-deuterated analog .
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1/i5D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLLRBMGQRFTN-QLWKBOQPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1[C@@](C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043363 | |
Record name | Norbuprenorphine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350482-19-8 | |
Record name | Buprenorphine-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350482-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbuprenorphine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350482-19-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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